molecular formula C7H7BClNO4 B13905357 (5-Chloro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid

(5-Chloro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid

Cat. No.: B13905357
M. Wt: 215.40 g/mol
InChI Key: BTAJIMSVHABMIJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 5-chloro-2-(methoxycarbonyl)pyridine with a boron reagent under specific conditions . The reaction conditions often include the use of a palladium catalyst and a base in an inert atmosphere to facilitate the formation of the boronic acid derivative .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of (5-Chloro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This compound’s methoxycarbonyl group provides additional functionality that can be leveraged in various synthetic applications .

Properties

Molecular Formula

C7H7BClNO4

Molecular Weight

215.40 g/mol

IUPAC Name

(5-chloro-2-methoxycarbonylpyridin-4-yl)boronic acid

InChI

InChI=1S/C7H7BClNO4/c1-14-7(11)6-2-4(8(12)13)5(9)3-10-6/h2-3,12-13H,1H3

InChI Key

BTAJIMSVHABMIJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1Cl)C(=O)OC)(O)O

Origin of Product

United States

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